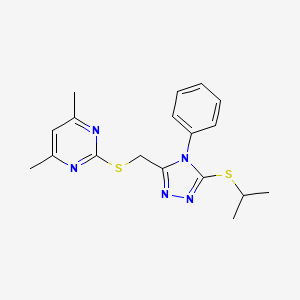

2-(((5-(isopropylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine

Description

This compound belongs to a class of hybrid heterocyclic molecules combining a 1,2,4-triazole core with a pyrimidine moiety. Its structure features:

- A 4-phenyl-4H-1,2,4-triazole ring substituted with an isopropylthio group at position 3.

- A methylthio linker connecting the triazole to a 4,6-dimethylpyrimidine scaffold.

The dimethylpyrimidine group likely enhances electron-deficient character, influencing binding interactions, while the isopropylthio substituent may modulate lipophilicity and steric bulk.

Properties

IUPAC Name |

4,6-dimethyl-2-[(4-phenyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5S2/c1-12(2)25-18-22-21-16(23(18)15-8-6-5-7-9-15)11-24-17-19-13(3)10-14(4)20-17/h5-10,12H,11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKTOJMGARBNNBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SCC2=NN=C(N2C3=CC=CC=C3)SC(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((5-(isopropylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine typically involves multi-step reactions. One common method involves the initial formation of the triazole ring, followed by the introduction of the pyrimidine ring. The synthesis begins with the reaction of 4-phenyl-5-propan-2-ylsulfanyl-1,2,4-triazole with a suitable methylating agent to introduce the methyl groups. This is followed by the reaction with a pyrimidine precursor under controlled conditions to form the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient synthesis. Catalysts and reagents are carefully selected to minimize side reactions and maximize the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(((5-(isopropylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine can undergo various chemical reactions, including:

Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding reduced forms.

Substitution: The methyl groups on the pyrimidine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Reduced sulfanyl derivatives

Substitution: Various substituted pyrimidine derivatives

Scientific Research Applications

2-(((5-(isopropylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(((5-(isopropylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The sulfanyl and triazole groups play a crucial role in its binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues from

Compounds in share the 4-phenyl-4H-1,2,4-triazole core but differ in substituents and linked heterocycles. Key comparisons include:

| Compound ID | Substituents/Linkers | Linked Heterocycle | Yield (%) | Melting Point (°C) | Notable Features |

|---|---|---|---|---|---|

| 5m | Butylthio at C5 | Pyridine (C4) | 86 | 147–149 | High yield; pyridine enhances aromatic stacking |

| 5n | Chloro-thiazole linker | Thiazole | 88 | 199–202 | Rigid thiazole moiety; high thermal stability |

| 5o | Thioacetonitrile linker | Acetonitrile | 79 | 237–240 | Polar nitrile group; exceptionally high melting point |

| Target Compound | Isopropylthio + methylthio linker | 4,6-Dimethylpyrimidine | N/A* | N/A* | Dual thioether groups; dimethylpyrimidine for electron deficiency |

Key Observations :

- The target compound’s isopropylthio group introduces greater steric hindrance compared to 5m’s butylthio or 5q’s fluorobenzylthio groups .

- The 4,6-dimethylpyrimidine moiety is distinct from pyridine (5m, 5q) or thiazole (5n) systems, likely altering electronic properties and hydrogen-bonding capacity.

Metalloproteinase-Targeting Analogues ()

The compound SR26467 (2-((5-(((4,6-dimethoxypyrimidin-2-yl)thio)methyl)-4-(naphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-hydroxyacetamide) shares structural motifs with the target compound:

- Triazole-pyrimidine scaffold : Both compounds utilize a triazole-pyrimidine backbone.

- Substituent differences : SR26467 has a naphthyl group (enhanced hydrophobicity) and a hydroxamic acid moiety (metal-binding for enzyme inhibition), whereas the target compound uses phenyl and dimethylpyrimidine groups .

Functional Group Impact on Properties

- Thioether vs. Thiol : The target compound’s methylthio and isopropylthio groups contrast with compounds like 5o’s thioacetonitrile, which has higher polarity. This difference could influence solubility and membrane permeability.

- Pyrimidine vs. Pyridine : Pyrimidine’s electron-deficient nature (vs. pyridine’s aromaticity) may enhance interactions with electron-rich biological targets, such as enzyme active sites.

Research Implications and Gaps

- Synthesis : The target compound’s dual thioether groups may require optimized coupling conditions to improve yield, drawing from methods used for 5m–5r (e.g., silica gel chromatography with MeOH/DCM gradients) .

- Thermal Stability : The absence of melting point data for the target compound warrants experimental validation, given the high thermal stability of analogs like 5o (237–240°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.